molecular formula C8H14N2O3 B2881678 1-(Methylcarbamoyl)piperidine-4-carboxylic acid CAS No. 1094413-31-6

1-(Methylcarbamoyl)piperidine-4-carboxylic acid

Cat. No.: B2881678
CAS No.: 1094413-31-6
M. Wt: 186.211
InChI Key: XCXXOQIGAOCJFQ-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a versatile small molecule scaffold used in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(Methylcarbamoyl)piperidine-4-carboxylic acid typically involves the reaction of 1-methylpiperidine-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Methylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methylcarbamoyl)piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Methylcarbamoyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14N2O3
  • Molecular Weight : 186.21 g/mol
  • IUPAC Name : this compound

The compound is synthesized through the reaction of 1-methylpiperidine-4-carboxylic acid with methyl isocyanate, which involves controlled conditions to ensure the desired product formation.

The biological activity of this compound is attributed to its interaction with various molecular targets. It exhibits potential as an inhibitor or activator of specific enzymes and receptors, influencing several biological pathways. The precise molecular targets can vary depending on the application context, but its role in enzyme inhibition is particularly notable.

Biological Activities

  • Antiviral Activity :
    • Recent studies have evaluated piperidine derivatives for their antiviral properties, particularly against coronaviruses. While this compound has not been directly tested against SARS-CoV-2, related compounds in the piperidine class have shown inhibitory effects on viral proteases, suggesting a similar potential for this compound .
  • Antitubercular Agents :
    • The compound is involved in the synthesis of biologically active molecules aimed at combating tuberculosis. Its structural features allow it to participate in the development of new antitubercular agents, enhancing therapeutic options against resistant strains.
  • Protein Kinase Inhibition :
    • Research indicates that derivatives of this compound can act as inhibitors for various protein kinases, including those involved in cancer progression. The specificity and potency of these inhibitors are under investigation to optimize their therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayFindings
AntiviralSARS-CoV-2 Main ProteaseModest inhibition observed in related compounds
AntitubercularMycobacterium tuberculosisSynthesis of new agents ongoing
Protein Kinase InhibitionVarious kinases (e.g., VEGFR-2)Potential inhibitors identified

Case Study: Antiviral Potential

In a study focusing on a series of piperidine derivatives, compounds structurally related to this compound demonstrated low micromolar activity against influenza A/H1N1 virus and showed promise against other viruses like HCoV-229E. The mechanism involved binding to viral proteases, which are critical for viral replication .

Properties

IUPAC Name

1-(methylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9-8(13)10-4-2-6(3-5-10)7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXXOQIGAOCJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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